Elunonavir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2242428-57-3 |

|---|---|

Molecular Formula |

C52H59F10N11O8 |

Molecular Weight |

1156.1 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[2-[[4-[1-(difluoromethyl)pyrazol-3-yl]-2,6-difluorophenyl]methyl]-2-[(2S,3S)-2-hydroxy-4-[4-[2-[2-[(1S,5R)-8-(oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octan-3-yl]pyrimidin-5-yl]ethynyl]phenyl]-3-[[(2S)-4,4,4-trifluoro-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]butyl]hydrazinyl]-4,4,4-trifluoro-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C52H59F10N11O8/c1-49(2,51(57,58)59)41(66-47(77)79-5)43(75)65-39(17-29-10-7-28(8-11-29)9-12-30-20-63-46(64-21-30)70-22-32-13-14-33(23-70)73(32)34-26-81-27-34)40(74)25-71(69-44(76)42(67-48(78)80-6)50(3,4)52(60,61)62)24-35-36(53)18-31(19-37(35)54)38-15-16-72(68-38)45(55)56/h7-8,10-11,15-16,18-21,32-34,39-42,45,74H,13-14,17,22-27H2,1-6H3,(H,65,75)(H,66,77)(H,67,78)(H,69,76)/t32-,33+,39-,40-,41+,42+/m0/s1 |

InChI Key |

ZTSLYWLHCOINNI-NAGULJCZSA-N |

Isomeric SMILES |

CC(C)([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C#CC2=CN=C(N=C2)N3C[C@H]4CC[C@@H](C3)N4C5COC5)[C@H](CN(CC6=C(C=C(C=C6F)C7=NN(C=C7)C(F)F)F)NC(=O)[C@H](C(C)(C)C(F)(F)F)NC(=O)OC)O)NC(=O)OC)C(F)(F)F |

Canonical SMILES |

CC(C)(C(C(=O)NC(CC1=CC=C(C=C1)C#CC2=CN=C(N=C2)N3CC4CCC(C3)N4C5COC5)C(CN(CC6=C(C=C(C=C6F)C7=NN(C=C7)C(F)F)F)NC(=O)C(C(C)(C)C(F)(F)F)NC(=O)OC)O)NC(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral drugs. However, a major challenge with existing HIV protease inhibitors is their rapid metabolism by cytochrome P450 enzymes in the liver and intestine. This leads to low systemic exposure and short half-lives, necessitating co-administration with a pharmacokinetic enhancer like ritonavir to achieve once-daily dosing. These enhancers, while effective, can lead to numerous drug-drug interactions. The development of an unboosted, potent HIV protease inhibitor with a long half-life has been a significant goal in HIV research.

The Discovery of Elunonavir (GS-1156): A Novel Design Strategy

Gilead Sciences embarked on a program to develop a metabolically stable HIV protease inhibitor that would not require a pharmacokinetic booster. The core hypothesis was that attaching a rigid, rod-shaped molecular appendage to a known HIV protease inhibitor scaffold would sterically hinder its interaction with the active site of CYP enzymes, thereby reducing its metabolism. This "stabilizer" approach, inspired by work on their HCV NS5A inhibitor program, was applied to a scaffold based on atazanavir. Extensive optimization of this concept led to the identification of this compound (GS-1156) as a clinical candidate.

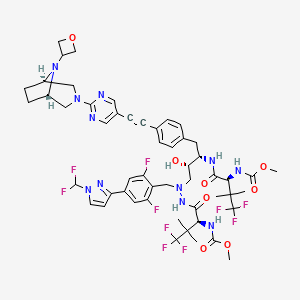

Chemical Structure

-

Molecular Formula: C52H59F10N11O8

-

CAS Registry Number: 2242428-57-3

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the proteolytic cleavage of the Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions. This disruption of the viral life cycle effectively suppresses viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.hivguidelines.org [cdn.hivguidelines.org]

- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 5. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed synthesis pathway for Elunonavir (GS-1156) is not publicly available in patents or peer-reviewed literature at the time of this report. The synthesis workflow presented herein is a hypothetical pathway based on the known synthesis of similar azapeptide HIV protease inhibitors and is intended for illustrative purposes only.

Introduction

This compound (also known as GS-1156) is an investigational antiviral drug developed by Gilead Sciences for the treatment of HIV-1 infection.[1][2] It belongs to the class of drugs known as protease inhibitors (PIs), which play a crucial role in the management of HIV by disrupting the viral life cycle.[1][3] A key characteristic of this compound is its high metabolic stability, which allows for a long half-life in the body without the need for a pharmacokinetic enhancer (booster) like ritonavir or cobicistat.[4] This attribute has the potential to reduce drug-drug interactions and pill burden for patients.

Chemical Structure and Properties

This compound is a complex azapeptide analogue. Its chemical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | dimethyl (3S,8S,9S,12S)-6-({4-[1-(difluoromethyl)-1H-pyrazol-3-yl]-2,6 difluorophenyl}methyl)-8-hydroxy-9-{[4-({2-[8-(oxetan-3-yl)-3,8 diazabicyclo[3.2.1]octan-3-yl]pyrimidin-5-yl}ethynyl)phenyl]methyl}-4,11-dioxo-3,12-bis(1,1,1-trifluoro-2-methylpropan-2-yl)-2,5,6,10,13-pentaazatetradecane-1,14-dioate |

| CAS Number | 2242428-57-3 |

| Molecular Formula | C₅₂H₅₉F₁₀N₁₁O₈ |

| Molecular Weight | 1156.08 g/mol |

| Synonyms | GS-1156 |

Mechanism of Action: HIV-1 Protease Inhibition

This compound targets the HIV-1 protease, an essential enzyme for the virus's replication. During the viral life cycle, HIV produces long polypeptide chains (Gag-Pol polyproteins) that must be cleaved into smaller, functional proteins for the virus to mature and become infectious. HIV-1 protease is responsible for this critical cleavage process.

Protease inhibitors like this compound are designed to mimic the transition state of the natural substrates of the HIV-1 protease. They bind to the active site of the enzyme with high affinity, preventing it from cleaving the Gag-Pol polyproteins. As a result, the virus cannot assemble new, mature virions, and its replication is halted.

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Hypothetical Synthesis Pathway

As the specific synthesis of this compound is not publicly disclosed, a generalized, hypothetical synthesis workflow for a complex azapeptide HIV protease inhibitor is presented below. This would typically involve the synthesis of several complex fragments followed by their sequential coupling.

References

- 1. Discovery of this compound, a new unboosted HIV protease inhibitor | BioWorld [bioworld.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement - American Chemical Society [acs.digitellinc.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elunonavir (GS-2853) is a novel, investigational inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and replication. Developed by Gilead Sciences, this compound is engineered for high metabolic stability, enabling a long plasma half-life without the need for a pharmacokinetic enhancer. This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, focusing on its biochemical and biophysical interactions with HIV-1 protease. The information presented herein is intended to inform researchers and professionals in the field of antiretroviral drug development.

Introduction to HIV-1 Protease and Its Inhibition

HIV-1 protease is an aspartic protease that functions as a homodimer. It plays a critical role in the viral life cycle by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This proteolytic processing is a crucial step in the maturation of infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, rendering them non-infectious. Consequently, HIV-1 protease has been a key target for antiretroviral therapy.

This compound is a next-generation protease inhibitor designed to address some of the limitations of earlier drugs in this class, such as the need for pharmacokinetic boosting and the development of drug resistance. It is based on the atazanavir scaffold and has been modified to enhance its metabolic stability.

Mechanism of Action of this compound

Based on its structural class and the established mechanism of other HIV protease inhibitors, this compound acts as a competitive inhibitor of the HIV-1 protease. It is designed to bind with high affinity to the active site of the enzyme, mimicking the transition state of the natural substrate. By occupying the active site, this compound prevents the protease from binding to and cleaving the viral polyproteins.

Signaling Pathway of HIV-1 Protease Activity

The following diagram illustrates the catalytic role of HIV-1 protease in the viral life cycle and the point of intervention for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its in vitro antiviral activity and pharmacokinetic properties in various species.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell Line | Notes |

| EC50 | 4.7 nM | MT-4 | The 50% effective concentration against wild-type HIV-1.[1] |

Table 2: Preclinical and Phase Ia Pharmacokinetic Parameters of this compound

| Species | Route | Dose | T1/2 | CL | Vss | F (%) |

| Rat | Oral | - | 19 h (MRT) | - | - | 39 |

| Dog | Oral | - | - | - | - | - |

| Cynomolgus Monkey | Oral | - | - | 0.66 L/h/kg | 2.1 L/kg | 3 |

| Human (Phase Ia) | Oral | 15 mg | 9.67 days | - | - | - |

| Human (Phase Ia) | Oral | 50 mg | 17.7 days | - | - | - |

| Human (Phase Ia) | Oral | 150 mg | 17.4 days | - | - | - |

| Human (Phase Ia) | Oral | 250 mg | 16.5 days | - | - | - |

T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability; MRT: Mean Residence Time.[1]

Experimental Protocols

While specific, detailed protocols for the this compound studies have not been publicly released, the following are representative methodologies for key experiments in the evaluation of HIV protease inhibitors.

HIV-1 Protease Enzyme Inhibition Assay (General Protocol)

This type of assay is used to determine the inhibitory constant (Ki) of a compound against purified HIV-1 protease.

Workflow:

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

A fluorogenic peptide substrate that mimics a natural cleavage site of the protease.

-

Assay buffer (e.g., sodium acetate buffer at a specific pH).

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

A fluorescence plate reader.

-

-

Procedure:

-

Recombinant HIV-1 protease is pre-incubated with varying concentrations of this compound in the assay buffer for a specified time to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

-

The 50% inhibitory concentration (IC50) is determined by plotting the reaction velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km).

-

Antiviral Activity Assay in Cell Culture (General Protocol)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Workflow:

Methodology:

-

Materials:

-

A susceptible cell line (e.g., MT-4 T-cells).

-

A laboratory-adapted strain of HIV-1.

-

Cell culture medium and supplements.

-

This compound, serially diluted.

-

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system).

-

-

Procedure:

-

Susceptible cells are seeded in a multi-well plate.

-

The cells are treated with a range of concentrations of this compound.

-

The treated cells are then infected with a known amount of HIV-1.

-

The infected cells are incubated for a period of time (typically 3-7 days) to allow for viral replication.

-

-

Data Analysis:

-

The extent of viral replication in the presence of the inhibitor is measured and compared to the replication in untreated control wells.

-

The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Resistance Profile

While specific quantitative data on this compound's activity against a wide range of protease inhibitor-resistant HIV-1 strains are not yet publicly available, it has been described as having a "high barrier to resistance" and an "improved resistance profile" in in vitro studies.[1] This suggests that this compound may retain activity against viral strains that have developed resistance to other protease inhibitors. A high barrier to resistance typically implies that multiple mutations in the protease enzyme are required to confer significant resistance to the drug.

Structural Insights

A co-crystal structure of this compound bound to HIV-1 protease has not been publicly released. However, based on its atazanavir scaffold, it is expected to bind in the active site of the protease in a similar manner to other peptidomimetic inhibitors. These inhibitors typically form a network of hydrogen bonds with the backbone atoms of the active site residues, as well as hydrophobic interactions with the side chains of the amino acids lining the binding pocket. The "rigid, rod-shaped molecular appendage" that contributes to this compound's metabolic stability is a key structural feature that distinguishes it from other protease inhibitors.[1] The precise interactions of this moiety with the protease and its influence on the inhibitor's binding affinity and resistance profile remain to be fully elucidated through structural studies.

Conclusion

This compound is a promising investigational HIV-1 protease inhibitor with a unique pharmacological profile characterized by high metabolic stability and a long half-life. Its mechanism of action is based on the competitive inhibition of the viral protease. The available in vitro data demonstrate potent antiviral activity. Further studies, including the publication of detailed biochemical data against resistant strains and co-crystal structures, will provide a more complete understanding of its mechanism of action and its potential role in the management of HIV-1 infection.

References

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding affinity and kinetics of elunonavir (GS-1156), a novel, long-acting HIV-1 protease inhibitor developed by Gilead Sciences. This compound is engineered for high metabolic stability, allowing for a significantly prolonged half-life without the need for a pharmacokinetic booster.[1][2][3] This document outlines the available data on its interaction with its target, HIV-1 protease, and the experimental methodologies utilized in such characterizations.

Core Mechanism of Action: Inhibition of HIV-1 Protease

This compound is classified as an HIV-1 protease inhibitor.[4][5] Its primary mechanism of action involves binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving newly synthesized viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. By disrupting this critical step in the viral lifecycle, this compound effectively suppresses viral replication.

The catalytic cycle of HIV-1 protease is a well-understood process that this compound and other protease inhibitors are designed to disrupt. The following diagram illustrates the key steps in this enzymatic process.

Caption: HIV-1 Protease Catalytic Cycle and Inhibition by this compound.

Binding Affinity and Potency

Direct quantitative data on the binding affinity (K_i, K_d) and binding kinetics (k_on, k_off) of this compound to HIV-1 protease are not yet publicly available. However, its potent antiviral activity has been demonstrated.

The half-maximal effective concentration (EC50) of this compound has been determined in cell-based assays, providing a measure of its ability to inhibit viral replication.

Table 1: this compound Antiviral Activity

| Parameter | Value | Cell Line | Reference |

| EC50 | 4.7 nM | MT-4 human T-cell |

For comparative purposes, the following table summarizes the binding affinities and antiviral activities of other well-characterized HIV protease inhibitors.

Table 2: Comparative Binding Affinities and Antiviral Activities of HIV-1 Protease Inhibitors

| Inhibitor | K_d (M) | K_i (nM) | EC50 (nM) | Reference |

| Darunavir | 4.5 x 10⁻¹² | - | 3 | |

| Tipranavir | 1.9 x 10⁻¹¹ | - | - | |

| Lopinavir | - | - | 1.1 (WT PR) | |

| Ritonavir | - | - | 0.3 (WT PR) | |

| Atazanavir | - | - | 17.8 (WT PR) | |

| Amprenavir | - | - | 23.2 (WT PR) | |

| Indinavir | - | - | 31.9 (WT PR) |

Experimental Protocols

The determination of binding affinity and kinetics for HIV protease inhibitors typically involves a combination of enzymatic assays and biophysical techniques. While specific protocols for this compound have not been published, the following methodologies are standard in the field.

HIV-1 Protease Enzyme Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.

Objective: To determine the concentration of the inhibitor required to reduce the protease activity by 50% (IC50).

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5)

-

Test inhibitor (this compound) at various concentrations

-

Microplate reader capable of fluorescence detection

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a new unboosted HIV protease inhibitor | BioWorld [bioworld.com]

- 3. Discovery of this compound (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement - American Chemical Society [acs.digitellinc.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacological Profile of GS-1156 (Elunavir): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-1156, also known as elunavir, is a novel, investigational antiretroviral agent classified as a human immunodeficiency virus (HIV) protease inhibitor.[1][2] Developed by Gilead Sciences, elunavir has been engineered for high metabolic stability, a characteristic that distinguishes it from many other protease inhibitors that are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes.[3] This inherent stability is designed to overcome the need for pharmacokinetic enhancement, thereby potentially reducing drug-drug interactions and simplifying treatment regimens.[3] Preclinical data indicate that elunavir is a potent inhibitor of HIV replication with a high barrier to the development of resistance.[3] This whitepaper provides a comprehensive overview of the available preclinical pharmacological data for GS-1156, including its mechanism of action, in vitro antiviral activity, and in vivo pharmacokinetic profile across multiple species. While detailed proprietary experimental protocols and comprehensive safety pharmacology data are not publicly available, this guide synthesizes the existing scientific literature to offer a thorough understanding of elunavir's preclinical characteristics.

Introduction

HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART), playing a crucial role in the management of HIV-1 infection. They function by preventing the proteolytic cleavage of Gag and Pol polyproteins, which are essential for the production of mature, infectious virions. However, a significant limitation of many protease inhibitors is their rapid metabolism, necessitating co-administration with a pharmacokinetic booster like ritonavir to achieve therapeutic plasma concentrations. This can lead to complex drug regimens and an increased risk of drug-drug interactions.

Elunavir (GS-1156) was developed to address this limitation. Its chemical structure is designed to be resistant to CYP-mediated metabolism, leading to a significantly prolonged half-life. This unique property suggests the potential for less frequent dosing without the need for a boosting agent. This technical guide will delve into the preclinical data that form the basis of our current understanding of GS-1156's pharmacological profile.

Mechanism of Action

GS-1156 is a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is critical for the lifecycle of the virus as it cleaves newly synthesized polyproteins into their functional protein components. By binding to the active site of the protease, elunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

In Vitro Antiviral Activity

The in vitro antiviral potency of GS-1156 has been evaluated to determine its efficacy in inhibiting HIV replication in cell culture.

Quantitative Data

| Parameter | Value | Cell Line |

| EC50 | 4.7 nM | MT-4 human T-cell line |

Experimental Protocols

While specific, detailed protocols for the antiviral assays of GS-1156 are not publicly available, a general methodology for determining the EC50 of an antiviral compound against HIV in a cell-based assay is described below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elunonavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Discovery of this compound (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement - American Chemical Society [acs.digitellinc.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elunonavir (GS-1156) is a novel, investigational HIV-1 protease inhibitor characterized by its remarkable metabolic stability and a long plasma half-life, which allows for the potential of unboosted, infrequent dosing regimens.[1] Developed by Gilead Sciences, this compound is an azapeptide analogue of atazanavir, engineered to resist metabolism by cytochrome P450 enzymes.[2] This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying principles of its design and evaluation.

Introduction to this compound and its Core Structure

This compound was developed to address a key limitation of existing HIV protease inhibitors: rapid metabolism necessitating co-administration with a pharmacokinetic enhancer like ritonavir.[1] The core innovation behind this compound is the attachment of a rigid, rod-shaped molecular appendage, a "stabilizer," to the protease inhibitor scaffold.[3] This strategic modification sterically hinders the access of metabolizing enzymes, thereby significantly increasing the compound's metabolic stability and half-life.[1]

This compound is a potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. By blocking this enzyme, protease inhibitors prevent the maturation of new viral particles, rendering them non-infectious.

Quantitative Data on this compound and Analogues

While specific structure-activity relationship (SAR) data for a wide range of this compound analogues is not extensively published in the public domain, the available data for this compound itself provides a benchmark for its performance. The development of related HIV protease inhibitors, particularly those based on the atazanavir scaffold and incorporating moieties like oxazolidinones, offers insights into the effects of structural modifications.

Table 1: In Vitro Activity and Physicochemical Properties of this compound (GS-1156)

| Parameter | Value | Cell Line / Conditions | Reference |

| EC50 | 4.7 nM | MT-4 human T-cell line | |

| LogD | 3.9 | - |

Table 2: Preclinical Pharmacokinetic Parameters of this compound (GS-1156)

| Species | Route | Dose | MRT (h) | Bioavailability (F) (%) | Predicted Human Half-life (h) | Reference |

| Rat | - | - | 19 | 39 | - | |

| CD-1 Mouse | - | - | - | 61 | - | |

| Sprague-Dawley Rat | - | - | - | 39 | - | |

| Cynomolgus Monkey | - | - | - | 3 | - | |

| Rhesus Monkey | - | - | - | 7 | - | |

| Gottingen Minipig | - | - | - | 18 | - | |

| Human | Oral | 15-250 mg | - | - | > 2 weeks |

Experimental Protocols

The development and evaluation of this compound and its analogues involve a series of standardized experimental protocols. Below are detailed methodologies for key assays.

HIV-1 Protease Activity Assay (Fluorometric)

This assay is a fundamental tool for determining the inhibitory potency of compounds against the HIV-1 protease.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by HIV-1 protease, releases a fluorescent group. The increase in fluorescence intensity is directly proportional to the protease activity. Inhibitors will reduce the rate of fluorescence increase.

Materials:

-

HIV-1 Protease (recombinant)

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Test compounds (dissolved in DMSO)

-

Microplate reader with fluorescence detection (Ex/Em = 330/450 nm)

Protocol:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the test compound dilutions. Include a positive control (protease without inhibitor) and a negative control (buffer only).

-

Add the HIV-1 protease to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the HIV-1 Protease Substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 1-3 hours.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rates against the compound concentrations and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Antiviral Activity Assay in Cell Culture

This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a cellular environment.

Principle: Human T-cell lines (e.g., MT-4) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured, typically by quantifying the amount of viral p24 antigen produced.

Materials:

-

MT-4 human T-cell line

-

HIV-1 viral stock

-

Cell culture medium

-

Test compounds (dissolved in DMSO)

-

p24 antigen ELISA kit

Protocol:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

-

After incubation, collect the cell culture supernatant.

-

Quantify the p24 antigen concentration in the supernatant using an ELISA kit.

-

Plot the p24 concentration against the compound concentration to determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).

Synthesis of Azapeptide HIV Protease Inhibitors

The synthesis of azapeptide analogues like this compound is a complex multi-step process. A general approach often involves the synthesis of a key (hydroxyethyl)hydrazine dipeptide isostere followed by acylation.

General Workflow:

-

Synthesis of the Core Isostere: This typically involves the reaction of a protected epoxide with a hydrazine derivative.

-

Acylation: The core isostere is then acylated with desired side chains at the P1 and P1' positions. For azapeptides, this involves the coupling of carboxylic acids to the hydrazine nitrogens.

-

Introduction of the "Stabilizer" Moiety: For this compound and its direct analogues, the synthesis would include a step to attach the rigid, rod-shaped molecular appendage.

-

Deprotection: The final step involves the removal of protecting groups to yield the active inhibitor.

Visualization of Key Concepts

Mechanism of Action of HIV Protease Inhibitors

The following diagram illustrates the fundamental mechanism by which HIV protease inhibitors block viral maturation.

Caption: Mechanism of HIV protease inhibition leading to non-infectious virions.

This compound Design Strategy for Metabolic Stability

This diagram illustrates the logical relationship behind the design of this compound to overcome metabolic instability.

Caption: Design strategy for enhancing the metabolic stability of this compound.

Experimental Workflow for HIV Protease Inhibitor Evaluation

The following workflow outlines the typical experimental process for evaluating novel HIV protease inhibitors.

Caption: Experimental workflow for the evaluation of HIV protease inhibitors.

Conclusion

This compound represents a significant advancement in the design of HIV protease inhibitors, primarily through its innovative approach to overcoming metabolic instability. While detailed structure-activity relationships for a broad series of this compound analogues are not yet widely available, the foundational principles of its design, coupled with established experimental protocols for inhibitor evaluation, provide a strong framework for future research and development in this area. The continued exploration of novel "stabilizer" moieties and other structural modifications holds promise for the development of next-generation antiretroviral agents with improved pharmacokinetic profiles and patient adherence.

References

- 1. Discovery of this compound (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement - American Chemical Society [acs.digitellinc.com]

- 2. This compound (GS-1156) | HIV protease inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of this compound, a new unboosted HIV protease inhibitor | BioWorld [bioworld.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elunonavir (GS-1156) is a novel, investigational HIV protease inhibitor engineered for exceptional metabolic stability, aiming to eliminate the need for pharmacokinetic boosting with agents like ritonavir.[1] This stability is primarily achieved through a unique structural modification: the attachment of a rigid, rod-shaped molecular appendage. This "stabilizer" motif sterically hinders this compound's access to the active sites of cytochrome P450 (CYP) enzymes, thereby minimizing its potential for CYP-mediated metabolism.[1][2] This design strategy has resulted in a remarkably long plasma half-life in humans, exceeding two weeks in a Phase I clinical trial.[1] While specific quantitative data on the direct inhibition and induction of individual CYP isoforms by this compound are not extensively available in the public domain, its preclinical and clinical profile strongly suggests a significantly reduced potential for drug-drug interactions (DDIs) compared to other protease inhibitors. This guide provides a comprehensive overview of the available information on this compound's interaction with the CYP450 system, including its mechanism of metabolic stability, and outlines the typical experimental protocols used to assess such interactions.

The Challenge of CYP450 Interactions with HIV Protease Inhibitors

HIV protease inhibitors have historically been susceptible to rapid metabolism by CYP enzymes, particularly CYP3A4, in the liver and intestine.[1] This leads to low systemic exposure and short half-lives, necessitating co-administration with a pharmacokinetic enhancer, most commonly ritonavir. Ritonavir is a potent inhibitor of CYP3A4, which effectively "boosts" the plasma concentrations of other protease inhibitors. However, this potent inhibition, along with the induction of other CYP enzymes, leads to a high potential for complex and often clinically significant drug-drug interactions.

This compound's Innovative Approach to Metabolic Stability

This compound was designed to overcome the limitations of earlier protease inhibitors by being inherently metabolically stable. The core innovation is a structural modification that acts as a physical shield, preventing the molecule from fitting into the active sites of CYP enzymes.

Mechanism of Steric Hindrance

The attachment of a rigid, rod-shaped molecular appendage to the this compound scaffold is the key to its metabolic stability. This design is hypothesized to restrict the inhibitor's access to the catalytic core of CYP enzymes, thereby reducing its metabolic turnover.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-2247) is a novel, potent HIV protease inhibitor distinguished by its remarkable metabolic stability and a long half-life in humans.[1][2] Understanding the molecular interactions between this compound and the HIV-1 protease is crucial for elucidating its mechanism of action, predicting potential resistance mutations, and guiding the development of next-generation antiretrovirals. In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful computational microscope to investigate these interactions at an atomic level.[3][4][5] This technical guide outlines a comprehensive workflow for the in silico modeling of this compound binding to HIV-1 protease, based on established methodologies for similar inhibitor-protease complexes.

While specific published data on the in silico modeling of this compound is limited, this guide synthesizes common practices and protocols from studies on other HIV protease inhibitors to provide a robust framework for researchers.

Molecular Docking of this compound to HIV-1 Protease

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key binding interactions and estimating the binding affinity.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow involves the following steps:

-

Preparation of the HIV-1 Protease Structure:

-

A high-resolution crystal structure of HIV-1 protease is retrieved from the Protein Data Bank (PDB). A common choice is a structure complexed with a known inhibitor, which can then be removed. For example, PDB ID: 2Q5K.

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.

-

The active site is defined, typically encompassing the catalytic dyad (Asp25/Asp25') and surrounding residues.

-

-

Preparation of the this compound Structure:

-

The 2D structure of this compound is obtained from a chemical database like PubChem.

-

A 3D conformation is generated and optimized using a quantum mechanical method or a suitable force field.

-

Partial charges are assigned to the atoms of the ligand.

-

-

Docking Simulation:

-

A docking program such as AutoDock, Glide, or MOE is used to perform the docking calculations.

-

The software systematically samples different conformations and orientations of this compound within the defined active site of the protease.

-

A scoring function is used to rank the generated poses based on their predicted binding affinity.

-

-

Analysis of Docking Results:

-

The top-ranked docking poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues of the protease.

-

Important interacting residues often include the catalytic Asp25 and Asp29, as well as Gly27, Asp30, and Ile50.

-

Visualization of the Molecular Docking Workflow

Caption: Molecular docking workflow for this compound and HIV-1 protease.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protease complex over time, offering a more realistic representation of the biological system.

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol includes the following stages:

-

System Setup:

-

The best-ranked docked complex of this compound and HIV-1 protease is used as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Minimization and Equilibration:

-

The system undergoes energy minimization to remove any steric clashes.

-

A series of equilibration steps are performed, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

-

-

Production MD Simulation:

-

A long production simulation is run (typically on the order of nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.

-

Simulations are often performed using software like GROMACS, AMBER, or NAMD with a suitable force field (e.g., Amber99SB).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds between this compound and the protease.

-

Radius of Gyration (Rg): To evaluate the compactness of the protein.

-

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Visualization of the Molecular Dynamics Simulation Workflow

Caption: Molecular dynamics simulation workflow for the this compound-HIV-1 protease complex.

Quantitative Data Summary

The following tables present examples of quantitative data that can be obtained from molecular docking and MD simulation studies. Note: The values presented here are illustrative and based on typical results for other HIV protease inhibitors, as specific data for this compound was not available in the initial search.

Table 1: Molecular Docking Results

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.0 to -12.0 | Predicted binding affinity from the docking score. |

| Inhibitory Constant (Ki) (nM) | 1 - 100 | Estimated inhibitory constant based on binding energy. |

| Key Interacting Residues | Asp25, Asp25', Gly27, Asp30, Ile50 | Residues in the active site forming key interactions. |

| Number of Hydrogen Bonds | 2 - 5 | Number of hydrogen bonds formed between this compound and the protease. |

Table 2: Molecular Dynamics Simulation Analysis

| Parameter | Value | Description |

| Average RMSD (Protein) | 1.5 - 3.0 Å | Average deviation of the protein backbone from the initial structure. |

| Average RMSD (Ligand) | 0.5 - 2.0 Å | Average deviation of the ligand from its initial docked pose. |

| Average Radius of Gyration (Rg) | 21 - 23 Å | Measure of the protein's compactness. |

| Binding Free Energy (MM/PBSA) | -30 to -50 kcal/mol | Estimated binding free energy, indicating a stable complex. |

| Key Hydrogen Bond Occupancy | > 50% | Percentage of simulation time key hydrogen bonds are maintained. |

Signaling Pathways and Logical Relationships

The interaction of this compound with HIV-1 protease is a critical step in inhibiting viral replication. The following diagram illustrates the logical relationship between this compound binding and the disruption of the HIV life cycle.

Caption: Logical diagram of HIV-1 protease inhibition by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with HIV-1 protease. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, stability of the complex, and the energetic factors driving the interaction. These computational approaches are indispensable tools in modern drug discovery, facilitating the rational design of more potent and resilient antiretroviral therapies. Further experimental and computational studies specific to this compound will be crucial to validate and refine these models, ultimately contributing to the ongoing fight against HIV/AIDS.

References

- 1. drughunter.com [drughunter.com]

- 2. Discovery of this compound (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement - American Chemical Society [acs.digitellinc.com]

- 3. Molecular dynamics of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular dynamics simulations of HIV-1 protease with peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Dynamics Applied in Drug Discovery: The Case of HIV-1 Protease | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, potent, and metabolically stable HIV-1 protease inhibitor.[1] A key advantage of this compound is its long half-life, which is achieved without the need for a pharmacokinetic enhancer, a common requirement for other drugs in this class.[1] These characteristics make this compound a promising candidate for further investigation in the field of HIV treatment.

This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound. The primary assays described are a cell-based antiviral assay using the MT-4 human T-cell line and an MTT assay for cytotoxicity determination.

Mechanism of Action

This compound is an inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[2] HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this enzyme, this compound prevents the formation of infectious viral particles.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy of this compound. Researchers should aim to reproduce these values and determine the cytotoxicity and selectivity index in their own laboratory settings.

| Parameter | Cell Line | Value | Reference |

| EC50 | MT-4 | 4.7 nM | [3] |

| CC50 | MT-4 | To be determined experimentally | - |

| Selectivity Index (SI) | MT-4 | To be calculated (CC50/EC50) | - |

Note: this compound has demonstrated antiviral activity against a panel of 49 HIV-1 variants with a high resistance barrier, indicating a favorable resistance profile in vitro.[3]

Experimental Protocols

Cell Culture and Virus Propagation

-

Cell Line: MT-4 (human T-cell leukemia) cells.

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, is recommended for initial screening. The viral stock should be titered to determine the tissue culture infectious dose 50 (TCID50).

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

This compound stock solution (in DMSO)

-

MT-4 cells

-

96-well microtiter plates

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤0.1%.

-

Add 100 µL of the diluted this compound to the wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assay (p24 ELISA)

This protocol determines the 50% effective concentration (EC50) of this compound by measuring the inhibition of HIV-1 p24 antigen production.

Materials:

-

This compound stock solution (in DMSO)

-

MT-4 cells

-

HIV-1 viral stock

-

96-well microtiter plates

-

Culture medium

-

HIV-1 p24 Antigen Capture ELISA kit

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well in 50 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Pre-incubate the plate for 1-2 hours at 37°C.

-

Infect the cells by adding 100 µL of HIV-1 diluted in culture medium to achieve a Multiplicity of Infection (MOI) of approximately 0.01-0.05. Include wells with infected cells without the drug (virus control) and uninfected cells without the drug (cell control).

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer’s instructions.

-

Calculate the percentage of p24 inhibition for each concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.

Visualizations

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Caption: Experimental workflow for the this compound antiviral activity assay.

Caption: Experimental workflow for the this compound cytotoxicity (MTT) assay.

References

- 1. Discovery of this compound (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement - American Chemical Society [acs.digitellinc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a new unboosted HIV protease inhibitor | BioWorld [bioworld.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, potent, and metabolically stable inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[3] Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a critical target for antiretroviral therapy. This compound was developed to have a high barrier to resistance and a significantly prolonged half-life, potentially reducing dosing frequency without the need for a pharmacokinetic enhancer.[1][4]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound and other compounds against HIV-1 protease using a fluorometric enzymatic assay. This in vitro assay is a fundamental tool for the primary screening and characterization of HIV-1 protease inhibitors.

Mechanism of Action of this compound

This compound is a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the viral polyprotein substrates to the active site, thereby preventing their cleavage and subsequent maturation of the virus.

Data Presentation: Inhibitory Potency

While specific enzymatic IC50 and Kᵢ values for this compound are not widely published, its potent antiviral activity has been demonstrated in cell-based assays. The EC50 is the concentration of a drug that gives a half-maximal response, in this case, the inhibition of viral replication in cells. In contrast, the enzymatic IC50 is the concentration of an inhibitor that reduces the activity of the isolated enzyme by 50%.

The table below includes the reported cell-based EC50 for this compound and representative enzymatic inhibition data for other well-characterized HIV-1 protease inhibitors to provide a comparative context.

| Compound | Target | Assay Type | IC50 | Kᵢ | Reference |

| This compound (GS-1156) | HIV-1 Protease | Cell-based Antiviral Assay (MT-4 cells) | EC50: 4.7 nM | Not Reported | |

| Ritonavir | HIV-1 Protease | Enzymatic Assay | 1.5 nM | 0.015 nM | |

| Saquinavir | HIV-1 Protease | Enzymatic Assay | 3.5 nM | 0.12 nM | |

| Indinavir | HIV-1 Protease | Enzymatic Assay | 12 nM | 0.36 nM |

Experimental Protocols

Fluorometric HIV-1 Protease Enzymatic Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against recombinant HIV-1 protease. The assay utilizes a fluorogenic substrate containing a cleavage site for HIV-1 protease, which is flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence intensity.

Materials and Reagents:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Test Compound (this compound)

-

Positive Control Inhibitor (e.g., Ritonavir or Saquinavir)

-

DMSO (for dissolving compounds)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 490/530 nm or 330/450 nm)

Experimental Workflow:

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).

-

Prepare a stock solution of a positive control inhibitor (e.g., Ritonavir) in DMSO.

-

-

Assay Plate Setup:

-

Add 1 µL of each this compound dilution to the appropriate wells of a 96-well plate.

-

For the 100% activity control (no inhibitor), add 1 µL of DMSO.

-

For the positive control, add 1 µL of the positive control inhibitor solution.

-

For the blank (background fluorescence), add 1 µL of DMSO.

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of HIV-1 Protease in pre-warmed Assay Buffer.

-

Add 50 µL of the HIV-1 Protease working solution to all wells except the blank wells.

-

To the blank wells, add 50 µL of Assay Buffer without the enzyme.

-

Mix the plate gently and pre-incubate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the fluorogenic substrate in pre-warmed Assay Buffer.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Calculate Initial Reaction Rates:

-

For each well, plot fluorescence intensity versus time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

-

Calculate Percent Inhibition:

-

Subtract the slope of the blank from all other slopes.

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀ of inhibitor / V₀ of no inhibitor control))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

-

Conclusion

References

- 1. Discovery of this compound (GS-1156): A metabolically stable HIV protease inhibitor that achieves a human half-life of more than two weeks without pharmacokinetic enhancement - American Chemical Society [acs.digitellinc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. drughunter.com [drughunter.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, potent, and metabolically stable HIV-1 protease inhibitor (PI) that exhibits a high barrier to resistance.[1] Its unique pharmacological profile, characterized by a long half-life achieved without a pharmacokinetic enhancer, makes it a promising candidate for future antiretroviral therapy (ART) regimens.[1] Combination therapy is the cornerstone of HIV-1 treatment, aiming to maximize viral suppression, minimize the development of drug resistance, and improve patient outcomes. This document provides detailed experimental protocols for evaluating the in vitro efficacy, cytotoxicity, and synergistic potential of this compound in combination with other antiretroviral agents.

Given the absence of published data on specific this compound combination therapies, this document presents a representative experimental framework. The protocols described are based on established methodologies for evaluating other HIV-1 PIs in combination with common ART drug classes, such as Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Integrase Strand Transfer Inhibitors (INSTIs).

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2][3] Inhibition of this enzyme results in the production of immature, non-infectious virions, thereby halting the spread of the virus.[2] this compound, as an HIV-1 PI, competitively binds to the active site of the protease, preventing this cleavage process.

Caption: Mechanism of this compound action on the HIV-1 life cycle.

Data Presentation: Hypothetical In Vitro Combination Activity

The following tables present a template for summarizing the quantitative data from in vitro antiviral, cytotoxicity, and synergy assays. The values provided are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Single Agents

| Compound | Cell Line | EC50 (nM)a | CC50 (µM)b | SIc |

| This compound | MT-4 | 4.7 | >100 | >21277 |

| Tenofovir Alafenamide (TAF) | MT-4 | 5.3 | >100 | >18868 |

| Dolutegravir (DTG) | MT-4 | 0.51 | >100 | >196078 |

a 50% effective concentration required to inhibit viral replication. b 50% cytotoxic concentration that reduces the viability of uninfected cells. c Selectivity Index (CC50/EC50).

Table 2: Hypothetical Synergy Analysis of this compound in Combination with TAF

| This compound (nM) | TAF (nM) | % Inhibition | Combination Index (CI)d | Synergy Score (Bliss)e |

| 1.175 | 1.325 | 55 | 0.85 | 5 |

| 2.35 | 2.65 | 75 | 0.70 | 15 |

| 4.7 | 5.3 | 90 | 0.65 | 25 |

| 9.4 | 10.6 | 98 | 0.60 | 30 |

d Calculated using the Chou-Talalay method; CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. e Calculated using the Bliss independence model; Positive values indicate synergy.

Table 3: Hypothetical Synergy Analysis of this compound in Combination with DTG

| This compound (nM) | DTG (nM) | % Inhibition | Combination Index (CI)d | Synergy Score (Bliss)e |

| 1.175 | 0.1275 | 60 | 0.75 | 10 |

| 2.35 | 0.255 | 80 | 0.60 | 20 |

| 4.7 | 0.51 | 95 | 0.55 | 35 |

| 9.4 | 1.02 | 99 | 0.50 | 40 |

d Calculated using the Chou-Talalay method; CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. e Calculated using the Bliss independence model; Positive values indicate synergy.

Experimental Protocols

The following are detailed protocols for conducting the key in vitro experiments to assess the efficacy, cytotoxicity, and synergy of this compound in combination with other antiretroviral drugs.

Caption: General workflow for in vitro evaluation of this compound.

Cell Lines and Reagents

-

Cell Line: MT-4 cells (human T-cell line) are highly susceptible to HIV-1 infection and are commonly used for antiviral screening.

-

Virus: HIV-1 laboratory-adapted strains (e.g., IIIB, NL4-3) or clinical isolates.

-

Compounds: this compound, and combination agents (e.g., Tenofovir Alafenamide, Dolutegravir).

-

Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), HIV-1 p24 Antigen ELISA kit, Dimethyl sulfoxide (DMSO).

Antiviral Activity Assay (Single Agent and Combination)

This assay determines the concentration of the drug(s) required to inhibit HIV-1 replication by 50% (EC50).

Protocol:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 50 µL of culture medium.

-

Prepare serial dilutions of this compound and the combination drug(s) in culture medium. For combination studies, a checkerboard format is used where dilutions of this compound are added to the rows and dilutions of the partner drug are added to the columns.

-

Add 50 µL of the drug dilutions to the appropriate wells in triplicate. Include a "virus only" control (no drug) and an "uninfected cells" control.

-

Add 100 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) to all wells except the "uninfected cells" control.

-

Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.

-

After incubation, collect the culture supernatants for HIV-1 p24 antigen quantification.

-

Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition of p24 production for each drug concentration compared to the "virus only" control.

-

Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the drug(s) that is toxic to the host cells (CC50).

Protocol:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound and the combination drug(s) in the same manner as the antiviral assay.

-

Add 100 µL of the drug dilutions to the wells in triplicate. Include a "cells only" control (with medium) and a "medium only" blank.

-

Incubate the plates for the same duration as the antiviral assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the CC50 value from the dose-response curve.

Drug Synergy Analysis

The interaction between this compound and the combination agent can be quantified using various mathematical models. The checkerboard assay data from the antiviral activity protocol is used for this analysis.

Analysis Methods:

-

Chou-Talalay Combination Index (CI) Method: This method provides a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

-

Bliss Independence Model: This model compares the observed combined effect to the effect predicted assuming the two drugs act independently. A synergy score is calculated, where positive values indicate synergy.

Specialized software such as CompuSyn or MacSynergy can be used to perform these calculations and generate synergy plots.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical in vitro evaluation of this compound in combination with other antiretroviral agents. While specific data for this compound combinations are not yet available, these established methodologies will be instrumental in characterizing its potential role in future HIV-1 treatment regimens. The high potency, metabolic stability, and high barrier to resistance of this compound suggest that it could be a valuable component of simplified and effective combination therapies. Further research is warranted to identify optimal partner drugs and to translate these in vitro findings into clinical applications.

References

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive overview of Cabotegravir (CAB), an integrase strand transfer inhibitor (INSTI), for research in the field of long-acting antiretroviral therapy (ART). Cabotegravir's potent antiviral activity and unique pharmacokinetic profile, allowing for extended dosing intervals, make it a significant agent in the development of both preventative (PrEP) and therapeutic HIV-1 strategies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of critical data.

Mechanism of Action

Cabotegravir is an HIV-1 integrase strand transfer inhibitor (INSTI).[1][4] It specifically targets the integrase enzyme, which is essential for the replication of HIV. By binding to the active site of the integrase, Cabotegravir prevents the transfer of the viral DNA strand into the host cell's genome. This action effectively halts the viral replication cycle, as the integration of viral DNA is a necessary step for the virus to propagate.

Caption: Mechanism of action of Cabotegravir as an HIV-1 integrase inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for Cabotegravir from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Antiviral Activity of Cabotegravir

| HIV Strain | Assay Type | EC50 (nM) | Reference |

| HIV-1 NL4-3 | Single-cycle | 1.2 - 1.7 | |

| HIV-2 ROD9 | Single-cycle | 1.2 - 1.7 | |

| HIV-1 Subtype A, B, C, D | Single-cycle | 1.3 - 2.2 | |

| HIV-2 Group A (various) | Single-cycle | 0.92 - 2.7 | |

| Wild-Type HIV-1 | Spreading-infection | 0.10 (in CSF) |

Table 2: Pharmacokinetic Properties of Cabotegravir

| Formulation | Parameter | Value | Unit | Reference |

| Oral Tablet | Tmax | 3 | hours | |

| Cmax | 8.0 | µg/mL | ||

| AUC | 145 | µgh/mL | ||

| Half-life | 41 | hours | ||

| Long-Acting (IM) | Tmax | 7 | days | |

| Cmax | 8.0 | µg/mL | ||

| AUC | 1591 | µgh/mL | ||

| Half-life | 5.6 - 11.5 | weeks | ||

| Protein Binding | Plasma Proteins | >99.8 | % |

Table 3: Preclinical Efficacy in Macaque Models

| Animal Model | Challenge Route | CAB-LA Dose | Protection Level | Reference |

| Rhesus Macaques | Rectal (SHIV) | 50 mg/kg q4w | High Protection | |

| Rhesus Macaques | Vaginal (SIV) | 30 & 50 mg/kg | Significant Protection | |

| Rhesus Macaques | Intravenous (SIV) | 50 mg/kg (single dose) | High Protection |

Experimental Protocols

Protocol 3.1: In Vitro Antiviral Activity Assay (Single-Cycle Infection)

This protocol is designed to determine the 50% effective concentration (EC50) of Cabotegravir against various HIV strains.

Materials:

-

HeLa-derived TZM-bl cells (expressing CD4, CCR5, CXCR4)

-

HIV-1 and HIV-2 viral stocks

-

Cabotegravir stock solution (in DMSO)

-

Cell culture medium (DMEM, 10% FBS, antibiotics)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

-

Drug Dilution: Prepare a serial dilution of Cabotegravir in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Infection: Add the diluted Cabotegravir to the cells, followed by the addition of the HIV viral stock. Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 3.2: Pharmacokinetic Evaluation in Animal Models (Non-Human Primates)

This protocol outlines the procedure for assessing the pharmacokinetic profile of long-acting Cabotegravir in rhesus macaques.

Materials:

-

Healthy, adult rhesus macaques

-

Cabotegravir long-acting (CAB-LA) injectable suspension (200 mg/mL)

-

Anesthetic agents (e.g., ketamine)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system for drug quantification

Methodology:

-

Animal Acclimatization: Acclimate animals to housing and handling procedures according to IACUC guidelines.

-

Dosing: Anesthetize the macaques and administer a single intramuscular (IM) injection of CAB-LA into the gluteal muscle at a specified dose (e.g., 50 mg/kg).

-

Blood Sampling: Collect blood samples from a peripheral vein at predetermined time points (e.g., pre-dose, 1, 3, 7, 14, 28, 56, and 84 days post-injection).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify Cabotegravir concentrations in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

Protocol 3.3: Clinical Trial Workflow for Long-Acting PrEP (HPTN 083 Model)

This workflow describes the key phases of a clinical trial evaluating the efficacy and safety of long-acting Cabotegravir for HIV pre-exposure prophylaxis.

Caption: Workflow for a Phase 3 clinical trial of long-acting Cabotegravir for PrEP.

Conclusion

Cabotegravir represents a significant advancement in the field of long-acting antiretroviral therapy. Its potent integrase inhibition and extended-release formulation offer a promising alternative to daily oral regimens, with the potential to improve adherence and overall effectiveness in both treatment and prevention settings. The protocols and data presented here provide a foundational resource for researchers engaged in the ongoing development and evaluation of Cabotegravir and similar long-acting antiretroviral agents.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, investigational HIV-1 protease inhibitor characterized by its high metabolic stability, which allows for potent antiviral activity without the need for a pharmacokinetic enhancer (booster) like ritonavir or cobicistat.[1][2] This attribute simplifies treatment regimens and potentially reduces drug-drug interactions. This compound was developed to have a high barrier to resistance and has demonstrated activity against a range of HIV-1 isolates.[1][3]

These application notes provide detailed protocols for the in vitro study of this compound's antiviral activity and resistance profile in primary HIV-1 isolates. The methodologies described are essential for researchers in virology and drug development to evaluate the efficacy of this compound and similar protease inhibitors against clinically relevant viral strains.

Mechanism of Action

This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[3] HIV-1 protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. This cleavage process, known as virion maturation, is essential for the production of infectious viral particles. By binding to the active site of the protease, this compound blocks this cleavage, resulting in the release of immature, non-infectious virions.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro activity of this compound. While it has been reported that this compound was tested against a panel of 49 viruses with a high resistance barrier, specific EC50 data for primary and resistant isolates from these studies are not publicly available in the reviewed literature.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line/Isolate Type | Virus Strain | Assay Method | Parameter | Value | Reference |

| Human T-cell Line | Laboratory-adapted | Cytopathic Effect Assay | EC50 | 4.7 nM | |

| Primary HIV-1 Isolates | Wild-type | Not Specified | EC50 | Data not available | |

| Primary HIV-1 Isolates | PI-Resistant | Not Specified | Fold Change | Data not available |

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication. Fold Change: The ratio of the EC50 for a resistant isolate to the EC50 for a wild-type reference strain.

Experimental Protocols

Preparation of Primary HIV-1 Isolates

Objective: To isolate and propagate HIV-1 from patient peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10)

-

Phytohemagglutinin (PHA)

-

Recombinant human interleukin-2 (rhIL-2)

-

CD8+ T-cell depletion kit

-

p24 antigen ELISA kit

Protocol:

-

Isolate PBMCs from whole blood of HIV-1 infected individuals by density gradient centrifugation using Ficoll-Paque PLUS.

-

Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

-

Activate the PBMCs by culturing them in R10 medium containing PHA (2 µg/mL) for 2-3 days.

-

After activation, wash the cells and resuspend them in R10 medium supplemented with rhIL-2 (20 U/mL).

-

To enhance viral growth, patient PBMCs can be co-cultured with PHA-activated PBMCs from a seronegative donor from which CD8+ T-cells have been depleted.

-

Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days using a p24 antigen ELISA kit.

-

Harvest the culture supernatant when p24 levels peak and store at -80°C in aliquots as viral stocks.

-

Determine the 50% tissue culture infectious dose (TCID50) of the viral stocks using standard methods.

Antiviral Activity Assay in PBMCs

Objective: To determine the 50% effective concentration (EC50) of this compound against primary HIV-1 isolates.

Materials:

-

This compound (GS-1156)

-

PHA-activated PBMCs from healthy donors

-

Primary HIV-1 isolate stocks

-

96-well cell culture plates

-

p24 antigen ELISA kit

Protocol:

-

Prepare serial dilutions of this compound in R10 medium supplemented with rhIL-2.

-

Seed PHA-activated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Add the serially diluted this compound to the wells. Include wells with no drug as a virus control and wells with no virus as a cell control.

-

Infect the cells with a primary HIV-1 isolate at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

-

On day 7, harvest the culture supernatant and measure the p24 antigen concentration using a p24 antigen ELISA kit.

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Phenotypic Resistance Assay using Recombinant Viruses

Objective: To assess the susceptibility of primary HIV-1 isolates to this compound by generating recombinant viruses containing the patient-derived protease gene.

Materials:

-

HIV-1 vector lacking the protease gene but containing a reporter gene (e.g., luciferase or green fluorescent protein)

-

HEK293T cells

-

Transfection reagent

-

TZM-bl reporter cell line

-

Luciferase assay system

Protocol:

-

Extract viral RNA from patient plasma or culture supernatant.

-